![molecular formula C12H11N3O4 B1518792 ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1087792-66-2](/img/structure/B1518792.png)
ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C12H11N3O4 and a molecular weight of 261.23 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O4/c1-2-18-11(16)8-6-14-15-9-7(5-13-10(8)15)3-4-19-12(9)17/h5-6H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Therapeutic Potential
Pyrimidine scaffolds, such as the one in the compound , have demonstrated various biological activities and have been found to be broadly useful as therapeutic agents . They have been described with a wide range of biological potential including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Antimicrobial Activity
Pyrimidine derivatives have shown promising antimicrobial activity against a range of bacterial and fungal strains . This makes them valuable in the development of new antimicrobial drugs, especially in the face of growing antibiotic resistance.
Antiviral Compounds
Condensed pyrimidines, which include the compound , are key structural fragments of antiviral agents . They could potentially be used in the synthesis of new antiviral drugs.
Research Tool
This compound is available for purchase as a product for proteomics research . It can be used in various laboratory experiments to study its effects and potential applications.
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds. For example, derivatives of 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylic acid ethyl esters have been synthesized using similar compounds .
Study of Chemical Reactions
The compound can be used to study chemical reactions such as the Dimroth rearrangement . This can provide valuable insights into the behavior of heterocyclic compounds and contribute to the development of new synthetic methods.
properties
IUPAC Name |
ethyl 13-oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-2-18-11(16)8-6-14-15-9-7(5-13-10(8)15)3-4-19-12(9)17/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYINSXCFGQLYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC3=C(N2N=C1)C(=O)OCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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